molecular formula C17H18ClN5O B280155 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B280155
M. Wt: 343.8 g/mol
InChI Key: KQHMHFVDGXIEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-38877605, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes, including cell growth, proliferation, and survival. The compound binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival, resulting in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In addition, this compound has been shown to reduce pain in animal models of pain, possibly through the inhibition of CK2-mediated signaling pathways that are involved in pain perception.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for CK2, which reduces the potential for off-target effects. The compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue distribution. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic efficacy.

Future Directions

For N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide include the development of more potent analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in other diseases, such as neurological disorders and infectious diseases. In addition, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 2-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting product with methyl isocyanate. The final product is obtained after purification and isolation by column chromatography. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have reported the inhibitory effects of this compound on the growth and proliferation of cancer cells, such as breast cancer, lung cancer, and prostate cancer cells. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, this compound has been studied for its potential analgesic effects in animal models of pain.

Properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18ClN5O/c1-11-16(20-17(24)15-8-9-19-22(15)3)12(2)23(21-11)10-13-6-4-5-7-14(13)18/h4-9H,10H2,1-3H3,(H,20,24)

InChI Key

KQHMHFVDGXIEGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=CC=NN3C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=CC=NN3C

Origin of Product

United States

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